molecular formula C14H12O4 B13898805 Benzyl 3-(furan-2-yl)-3-oxopropanoate

Benzyl 3-(furan-2-yl)-3-oxopropanoate

Cat. No.: B13898805
M. Wt: 244.24 g/mol
InChI Key: KNEQGUSKCWRJOM-UHFFFAOYSA-N
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Description

Benzyl 3-(furan-2-yl)-3-oxopropanoate is an organic compound that features a benzyl group, a furan ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(furan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(furan-2-yl)-3-oxopropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be employed to facilitate the esterification reaction. The use of automated systems allows for precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(furan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl 3-(furan-2-yl)-3-hydroxypropanoate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(furan-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(furan-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and ester functional group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(furan-2-yl)propanoate: Lacks the carbonyl group, leading to different reactivity and applications.

    3-(Furan-2-yl)-3-oxopropanoic acid: The acid form of the compound, which can be esterified to form Benzyl 3-(furan-2-yl)-3-oxopropanoate.

    Furan-2-carboxylic acid: A simpler furan derivative with different chemical properties.

Uniqueness

This compound is unique due to its combination of a benzyl group, furan ring, and ester functional group

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

benzyl 3-(furan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C14H12O4/c15-12(13-7-4-8-17-13)9-14(16)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

KNEQGUSKCWRJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CO2

Origin of Product

United States

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